Biochemical Binding Affinity for RIOK2: Nanomolar Potency with Quantified Off-Target Selectivity
This compound (referred to as compound 1) demonstrates submicromolar biochemical binding affinity for RIOK2 with a Kd of 160 nM, establishing it as a potent starting point for probe development [1]. Its selectivity is superior to promiscuous inhibitors like sunitinib and midostaurin, which bind over 190 kinases with Kd < 3 µM, whereas compound 1 binds only 11 other kinases at this threshold [1].
| Evidence Dimension | RIOK2 Binding Affinity (Kd) and Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Kd = 160 nM; binds 11 off-target kinases with Kd < 3 µM out of 456 tested |
| Comparator Or Baseline | Sunitinib and midostaurin (promiscuous kinase inhibitors): bind >190 kinases with Kd < 3 µM |
| Quantified Difference | Compound 1 exhibits >17-fold improvement in selectivity based on the number of kinases bound with Kd < 3 µM |
| Conditions | KdELECT assay for RIOK2; panel of 456 kinase binding assays |
Why This Matters
This high selectivity is crucial for procurement decisions, as it validates the compound as the only suitable tool for investigating RIOK2 biology without confounding off-target effects.
- [1] Wang, C. B., Lorente-Macías, Á., Wells, C., Pickett, J. E., Picado, A., Zuercher, W. J., & Axtman, A. D. (2020). Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series. RSC Medicinal Chemistry, 12(1), 129-136. View Source
